Bayogenina

Descripción general

Descripción

La bayogenina es una saponina triterpenoide, un tipo de producto natural que se encuentra en diversas plantas. Es conocida por sus actividades biológicas, incluido su papel como inhibidor de la fosforilasa de glucógeno . La this compound se encuentra comúnmente en plantas como la alfalfa y se ha estudiado por sus posibles beneficios para la salud y aplicaciones en agricultura y medicina.

Aplicaciones Científicas De Investigación

Antimicrobial and Antioxidant Properties

Bayogenin exhibits significant antimicrobial activity against various pathogens. A study highlighted the screening of several triterpenes, including Bayogenin saponins, which demonstrated potent antimicrobial effects. The research indicated that these compounds could serve as promising candidates for developing new antimicrobial agents .

Table 1: Antimicrobial Activity of Bayogenin Saponins

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Escherichia coli | Inhibition of growth | |

| Staphylococcus aureus | Significant reduction | |

| Candida albicans | Moderate inhibition |

In addition to its antimicrobial properties, Bayogenin also exhibits antioxidant activity. Research has shown that compounds derived from Bayogenin can scavenge free radicals, thereby protecting cells from oxidative stress. This is crucial in preventing cellular damage linked to various diseases, including cancer .

Anticancer Potential

Bayogenin has been investigated for its anticancer properties. Studies have demonstrated that certain derivatives of Bayogenin can induce apoptosis in cancer cells and inhibit tumor growth. For instance, a specific saponin form of Bayogenin was shown to have cytotoxic effects on various cancer cell lines, suggesting its potential use in cancer therapy .

Table 2: Anticancer Effects of Bayogenin Derivatives

| Cell Line | Effect Observed | Reference |

|---|---|---|

| HeLa (cervical cancer) | Induction of apoptosis | |

| MCF-7 (breast cancer) | Growth inhibition | |

| A549 (lung cancer) | Cytotoxicity observed |

Role in Plant Defense Mechanisms

Bayogenin and its glycosylated forms play a crucial role in enhancing plant immunity against pathogens. Research has shown that Bayogenin 3-O-cellobioside can confer non-cultivar-specific defense against fungal pathogens such as Pyricularia oryzae, responsible for rice blast disease. The glycosylation of Bayogenin is essential for its bioactivity, as it enhances the compound's ability to inhibit pathogen germination and appressorium formation .

Table 3: Efficacy of Bayogenin in Plant Defense

| Pathogen | Formulation Used | Effectiveness |

|---|---|---|

| Pyricularia oryzae | Bayogenin 3-O-cellobioside | High inhibition |

| Phyllotreta nemorum | Non-glycosylated Bayogenin | No significant effect |

Mecanismo De Acción

El mecanismo de acción de la bayogenina implica su interacción con varios objetivos moleculares y vías. Como inhibidor de la fosforilasa de glucógeno, la this compound interfiere con la actividad de la enzima, que desempeña un papel crucial en el metabolismo del glucógeno . En las plantas, la this compound y sus glicósidos contribuyen a los mecanismos de defensa al actuar como agentes antifúngicos, protegiendo a la planta de microbios patógenos . Las vías y los objetivos moleculares específicos implicados en estas acciones aún están en investigación, pero ponen de manifiesto la versatilidad del compuesto y su potencial en diferentes campos.

Análisis Bioquímico

Biochemical Properties

Bayogenin plays a crucial role in biochemical reactions, particularly in the biosynthesis of saponins. It interacts with several enzymes and proteins, including cytochrome P450 enzymes such as MtCYP72A67 and MtCYP72A68. These enzymes are involved in the hydroxylation and oxidation of bayogenin, leading to the formation of various saponin derivatives . The interactions between bayogenin and these enzymes are essential for the production of bioactive saponins, which contribute to the plant’s defense mechanisms and other physiological functions.

Cellular Effects

Bayogenin exerts significant effects on various cell types and cellular processes. In particular, bayogenin glycosides have been shown to promote neurite outgrowth in pheochromocytoma (PC)-12 cells and cultured cortical neurons . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, bayogenin glycosides can inhibit the activation of proteins belonging to the Ras homologous A family, which are involved in cell growth and differentiation.

Molecular Mechanism

The molecular mechanism of bayogenin involves its binding interactions with specific biomolecules and its role in enzyme inhibition or activation. Bayogenin interacts with cytochrome P450 enzymes, leading to hydroxylation and oxidation reactions that produce bioactive saponins . These reactions are crucial for the compound’s biological activity, as they enable the formation of saponin derivatives that can modulate gene expression and cellular signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bayogenin can change over time due to its stability and degradation. Studies have shown that bayogenin and its derivatives can remain stable under certain conditions, but may degrade over time, leading to changes in their biological activity . Long-term effects of bayogenin on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained impacts on cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of bayogenin vary with different dosages in animal models. At low doses, bayogenin can promote beneficial effects such as enhanced neurite outgrowth and improved cellular function . At high doses, bayogenin may exhibit toxic or adverse effects, including potential cytotoxicity and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biological effects without causing harm.

Metabolic Pathways

Bayogenin is involved in several metabolic pathways, particularly those related to saponin biosynthesis. It interacts with enzymes such as β-amyrin synthase and cytochrome P450 enzymes, which catalyze the formation of various saponin derivatives . These metabolic pathways are essential for the production of bioactive compounds that contribute to the plant’s defense mechanisms and other physiological functions.

Transport and Distribution

Within cells and tissues, bayogenin is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of bayogenin in certain cellular compartments, where it can exert its biological effects . The transport and distribution of bayogenin are crucial for its activity, as they determine the compound’s availability and concentration in different tissues.

Subcellular Localization

Bayogenin’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization mechanisms are essential for the compound’s activity, as they ensure that bayogenin is present in the right cellular context to interact with its target biomolecules . The subcellular localization of bayogenin can affect its function and efficacy, highlighting the importance of understanding these processes in biochemical analysis.

Métodos De Preparación

La bayogenina se puede preparar mediante varios métodos. Un enfoque común implica la extracción de fuentes vegetales, seguida de la purificación. El proceso normalmente incluye pasos como el desengrasado, la extracción, la hidrólisis ácida, la abstracción y la separación por cromatografía contracorriente de alta velocidad . Estos métodos aseguran la producción de this compound de alta pureza adecuada para aplicaciones de investigación e industriales.

Análisis De Reacciones Químicas

La bayogenina experimenta diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de la this compound puede conducir a la formación de diferentes derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .

Comparación Con Compuestos Similares

La bayogenina forma parte de una clase más amplia de saponinas triterpenoides, que incluyen compuestos como la hederagenina y la fitolacagenina. Estos compuestos comparten características estructurales y actividades biológicas similares. Por ejemplo, los glicósidos de hederagenina también se encuentran en las raíces de las plantas y juegan un papel en la defensa contra los patógenos del suelo . Los patrones de glicosilación únicos de la this compound y sus actividades biológicas específicas, como su papel en la resistencia a la roña del arroz, la diferencian de otras saponinas . Esta singularidad convierte a la this compound en un compuesto valioso para la investigación y las aplicaciones específicas.

Actividad Biológica

Bayogenin, a pentacyclic triterpene, has garnered attention due to its significant biological activities, particularly in the context of plant defense mechanisms and potential therapeutic applications. This article explores the biological activity of Bayogenin, focusing on its role as a phytochemical in plant immunity, its antimicrobial properties, and its implications in pharmacological research.

Overview of Bayogenin

Bayogenin is derived from various plant sources and is known for being a precursor to several bioactive compounds, particularly saponins. These compounds are recognized for their diverse biological activities, including antifungal, antibacterial, and cytotoxic properties. The biological effects of Bayogenin are often enhanced through glycosylation, which transforms it into more bioactive forms such as Bayogenin 3-O-cellobioside.

1. Antifungal Activity

Bayogenin and its glycosylated derivatives exhibit potent antifungal properties, particularly against the rice blast fungus Pyricularia oryzae. Research indicates that:

- Bayogenin 3-O-cellobioside significantly inhibits conidia germination and appressorium formation in a dose-dependent manner when tested in vitro. Concentrations ranging from 5 nM/L to 100 nM/L were effective, while non-glycosylated Bayogenin showed no effect on germination or appressorium formation .

- The levels of Bayogenin 3-O-cellobioside correlate directly with the resistance attributes of rice cultivars against P. oryzae, with resistant cultivars displaying approximately 1000-fold higher levels compared to susceptible ones .

2. Antimicrobial Properties

Bayogenin has been evaluated for its antimicrobial potential beyond fungal pathogens:

- Studies have shown that saponins derived from Bayogenin possess antimicrobial and cytotoxic activities against various bacterial strains and cancer cell lines .

- In a screening process for antitopoisomerase and antioxidant activities, Bayogenin's saponins demonstrated promising results, indicating potential applications in drug development .

Case Studies

-

Rice Resistance Mechanism

- A study highlighted the role of Bayogenin 3-O-cellobioside in enhancing the resistance of rice plants to blast disease. The research utilized UPLC-TOF mass spectrometry to profile saponins in different rice ecotypes, revealing that resistant varieties produced higher concentrations of this compound upon pathogen inoculation .

- In Vitro Assays

Data Tables

| Compound | Activity | Concentration Range | Effectiveness |

|---|---|---|---|

| Bayogenin 3-O-cellobioside | Inhibition of P. oryzae | 5 nM/L - 100 nM/L | Significant (dose-dependent) |

| Non-glycosylated Bayogenin | Inhibition of P. oryzae | N/A | None |

| Saponins from Bayogenin | Antimicrobial/Cytotoxic | Various | Promising |

Propiedades

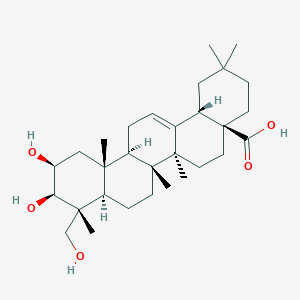

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O5/c1-25(2)11-13-30(24(34)35)14-12-28(5)18(19(30)15-25)7-8-22-26(3)16-20(32)23(33)27(4,17-31)21(26)9-10-29(22,28)6/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35)/t19-,20-,21+,22+,23-,26-,27-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNHLTKFBKYDOJ-JEERONPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@@H]([C@@H]([C@@]3(C)CO)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30861949 | |

| Record name | Bayogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6989-24-8 | |

| Record name | Bayogenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6989-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bayogenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006989248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bayogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of bayogenin?

A1: Bayogenin has the molecular formula C30H48O5 and a molecular weight of 488.7 g/mol. []

Q2: What spectroscopic data is available for characterizing bayogenin?

A2: Researchers utilize various spectroscopic techniques, including mass spectrometry (MS), 1D and 2D nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet (UV) spectroscopy to characterize bayogenin. This includes techniques like COSY, TOCSY, ROESY, HMQC, HMBC, DEPT, DQF-COSY, HOHAHA, and selective INEPT. [, , , , , , ]

Q3: How is bayogenin biosynthesized in plants?

A3: Bayogenin biosynthesis likely starts with β-amyrin, a product of the cyclization of 2,3-oxidosqualene. This pathway involves enzymes like squalene synthase (SS), squalene epoxidase (SE), and β-amyrin synthase (β-AS). []

Q4: Which plant species are known to contain bayogenin?

A4: Bayogenin has been identified in various plant species, including:

- Legumes: Medicago arabica, Medicago sativa (alfalfa), Medicago truncatula (barrel medic), Medicago arborea [, , , , , , , ]

Q5: What are the reported biological activities of bayogenin and its glycosides?

A5: Research suggests that bayogenin and its derivatives exhibit several biological activities, including:

- Antiproliferative activity: Moderate activity against MK-1, HeLa, and B16F10 cells. []

- Antifungal activity: Notably against Cephalosporium gramineum and Pyricularia oryzae (rice blast fungus). [, , ]

- Cytotoxic activity: Observed against HeLa and MCF-7 cell lines, with potential to enhance the effect of the antitumor drug cisplatin. []

- Hepatoprotective activity: Demonstrated in vitro and in vivo against carbon tetrachloride-induced liver damage. [, ]

- Neuroprotective activity: Shown to protect rat brain synaptosomes from damage induced by 6-hydroxydopamine. []

- Anti-α-glucosidase activity: Bonushenricoside B, a bayogenin glycoside, exhibited significant inhibitory activity. []

- Glycogen Phosphorylase Inhibition: Moderate potency in inhibiting glycogen phosphorylase. []

Q6: Does the structure of bayogenin glycosides influence their activity?

A6: Yes, the type and position of sugar moieties attached to bayogenin significantly affect the biological activity of its glycosides. For example, monodesmosidic bayogenin glycosides exhibited stronger antifungal activity against Cephalosporium gramineum compared to bidesmosidic glycosides. [] Similarly, the type of sugar linked to the aglycone influences the hemolytic activity of saponins from Caryocar glabrum. []

Q7: How do structural modifications of bayogenin affect its biological activity?

A7: Studies on related triterpenes suggest that the position and configuration of hydroxyl (-OH) groups significantly impact their activity. For example, changing the configuration of the -OH group at C-2 from α to β decreased the tyrosinase inhibitory potency in a series of pentacyclic triterpenes including bayogenin. []

Q8: What is the role of the C-3 hydroxyl group in bayogenin's activity?

A8: The C-3 hydroxyl group is a common site for glycosylation in bayogenin. This glycosylation pattern significantly influences the molecule's polarity, solubility, and interactions with biological targets, ultimately impacting its biological activity. []

Q9: Is there any information available on the absorption, distribution, metabolism, and excretion (ADME) of bayogenin?

A9: Currently, limited data is available on the ADME of bayogenin in the provided research papers. Further investigation is needed to understand its pharmacokinetic properties.

Q10: What are the in vivo effects of bayogenin?

A10: While in vitro studies have shown promising results for bayogenin and its derivatives, further in vivo studies are needed to confirm these effects and elucidate its mechanisms of action. Existing research highlights its potential in areas like liver protection [, ] and potential anti-tumor activity when combined with cisplatin. []

Q11: What is known about the toxicity and safety profile of bayogenin?

A11: Although some studies suggest potential beneficial effects of bayogenin, detailed toxicological data is limited. Rigorous safety assessments are essential before considering its therapeutic application.

Q12: What analytical techniques are employed to quantify bayogenin and its glycosides?

A12: Researchers utilize various techniques for quantifying bayogenin and its glycosides:

- High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD): This method, often coupled with acid hydrolysis and solid-phase extraction, allows for the separation and quantification of bayogenin and other sapogenins in plant extracts. []

- Ultra-high performance liquid chromatography coupled with mass spectrometry (UHPLC-MS): Offers high sensitivity and resolution for profiling and quantifying saponins in complex plant matrices. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.